molecular formula C22H34O2 B11998733 (10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B11998733
M. Wt: 330.5 g/mol
InChI Key: ZNWOYQVXPIEQRC-MQXGUSTKSA-N
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Description

The compound (10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxypropan-2-yl and dimethyl groups. The synthetic route typically involves:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often starting from simpler aromatic compounds.

    Functional group modifications: Introduction of the hydroxypropan-2-yl group and dimethyl groups can be done through various organic reactions such as alkylation, reduction, and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Use of catalysts: Catalysts can be employed to increase the efficiency and yield of the reactions.

    Reaction conditions: Temperature, pressure, and solvent conditions are optimized to ensure high purity and yield.

    Purification methods: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can yield various alcohols or hydrocarbons.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Enzyme inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal transduction: It may modulate signal transduction pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Steroids: Compounds with similar cyclopenta[a]phenanthrene cores, such as cholesterol and testosterone.

    Terpenoids: Compounds with similar structural motifs, such as squalene and lanosterol.

Uniqueness

The uniqueness of (10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H34O2

Molecular Weight

330.5 g/mol

IUPAC Name

(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14?,17?,18?,19?,20?,21-,22+/m0/s1

InChI Key

ZNWOYQVXPIEQRC-MQXGUSTKSA-N

Isomeric SMILES

CC(CO)C1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Origin of Product

United States

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